N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine
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Overview
Description
N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine is a synthetic organic compound that features a triazole ring attached to a phenyl group, which is further connected to a cycloheptanamine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against various cell lines .
Mode of Action
Triazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects . For instance, some triazole derivatives have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole derivatives have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction.
Coupling with Cycloheptanamine: Finally, the phenyl-triazole intermediate is coupled with cycloheptanamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Oxides of the amine group.
Reduction Products: Reduced triazole or phenyl derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity.
Phenylcycloheptanamine Derivatives: Compounds with similar phenyl and cycloheptanamine structures but different substituents on the phenyl ring.
Uniqueness: N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine is unique due to its specific combination of a triazole ring with a phenyl and cycloheptanamine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-12-11-18-19-20/h7-12,15,17H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDVSDKOARMRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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